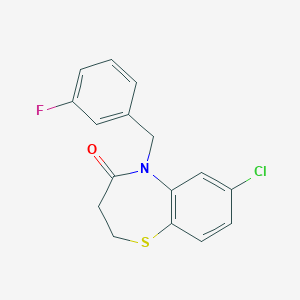

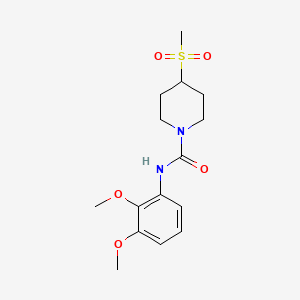

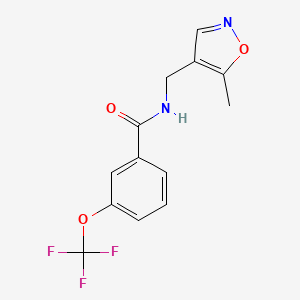

7-chloro-5-(3-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Chloro-5-(3-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, also known as 7-Chloro-5-(3-fluorobenzyl)-1,5-benzothiazepin-4-one, is a synthetic compound that is derived from the benzothiazepine family. It is a member of a group of compounds known as benzothiazepines, which are characterized by their ability to bind to and activate certain receptors in the body. 7-Chloro-5-(3-fluorobenzyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a biologically active compound that has been extensively studied and has been found to have various pharmacological properties. This compound is of particular interest due to its ability to interact with various receptors in the body, and its potential to be used as a therapeutic agent.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The compound is used in the synthesis of novel 1,5-benzothiazepine derivatives, exhibiting potential biological activities, particularly as antimicrobial agents. For instance, Pant, Godwal, and Sanju (2021) synthesized various 1,5-benzothiazepine compounds with different substituents, including fluoro, chloro, and bromo, which showed notable antifungal activity against Candida albicans (Pant, Godwal, & Sanju, 2021).

- Levai (1992) researched chemical transformations of 1,5-benzothiazepin-4(5H)-ones, creating various derivatives through reactions with Lawesson's reagent, leading to the synthesis of sulfoxides and sulfones (Levai, 1992).

Pharmacological Research

- In pharmacological research, this compound has been used as a precursor or a core structure for developing various drug analogues with potential therapeutic effects. For instance, Zhao and Liu (2007) developed efficient methods for synthesizing benzothiazepin-4(5H)-one derivatives, which possess diverse biological activities and can be integrated with other privileged structures like benzimidazole (Zhao & Liu, 2007).

Antimicrobial and Antifungal Activities

- The compound's derivatives have been explored for antimicrobial and antifungal activities. A study by Xu (2005) on a structurally diverse library of benzothiazepine-fused β-lactam showed potential for antimicrobial applications (Xu, 2005).

- Research by Bairwa, Jain, and Sharma (2011) also synthesized 1,5-benzothiazepine derivatives, indicating their broad spectrum of biological activities, including antibacterial and anticancer properties (Bairwa, Jain, & Sharma, 2011).

Propriétés

IUPAC Name |

7-chloro-5-[(3-fluorophenyl)methyl]-2,3-dihydro-1,5-benzothiazepin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFNOS/c17-12-4-5-15-14(9-12)19(16(20)6-7-21-15)10-11-2-1-3-13(18)8-11/h1-5,8-9H,6-7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMIZSGFQDMUAFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=C(C=C2)Cl)N(C1=O)CC3=CC(=CC=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethoxyphenyl)-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2361414.png)

![2,3-diphenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2361418.png)

![Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate](/img/structure/B2361422.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2361426.png)

![2-[(2,4-Difluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2361429.png)

![N-[(2,4-Dichlorophenyl)methyl]-2-[1-[(2,4-difluorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]acetamide](/img/no-structure.png)